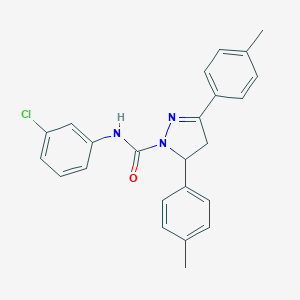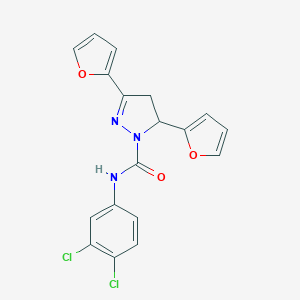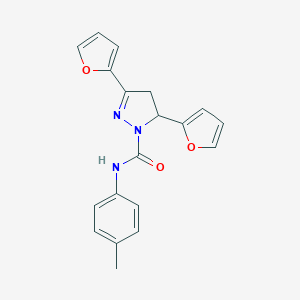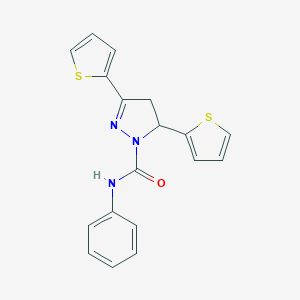![molecular formula C19H16N6O B292233 (3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B292233.png)
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a pyrazolopyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for drug development. In
作用機序
The mechanism of action of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, leading to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one exhibits various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is its broad-spectrum biological activity, which makes it a potential candidate for the development of multi-targeted drugs. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its clinical applications.
将来の方向性
Future research on ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can focus on the optimization of its synthesis method to improve its yield and purity. Additionally, further studies can investigate its mechanism of action and identify its molecular targets. Furthermore, research can explore the potential of this compound as a drug delivery system for targeted drug delivery. Finally, studies can investigate the potential of this compound as a lead compound for the development of novel drugs with improved pharmacological properties.
合成法
The synthesis of ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-methylphenylhydrazine and 2,4-dihydro-5-phenyl-3H-pyrazol-3-one in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with hydrazine hydrate to obtain ((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
((3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. Various studies have reported its anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
特性
分子式 |
C19H16N6O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
(3Z)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H16N6O/c1-12-7-9-14(10-8-12)22-23-17-18(20)24-25-16(26)11-15(21-19(17)25)13-5-3-2-4-6-13/h2-11,22H,1H3,(H2,20,24)/b23-17- |
InChIキー |
NYVQPCXPOFZJPL-QJOMJCCJSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/N=C\2/C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
正規SMILES |
CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC(=CC3=O)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



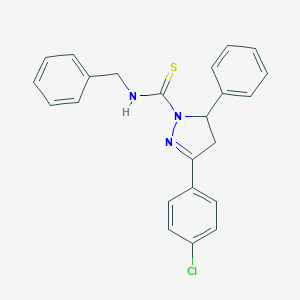
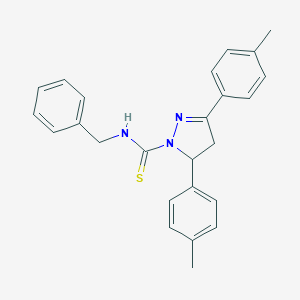

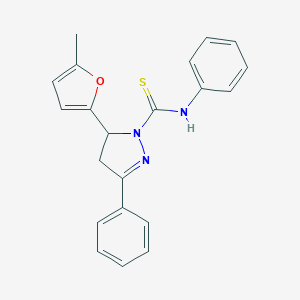
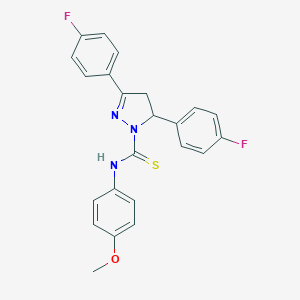
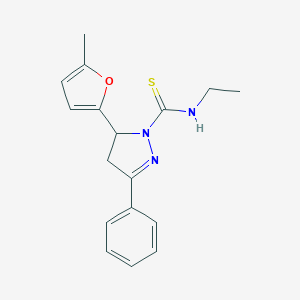

![1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-piperidino-1-ethanone](/img/structure/B292163.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
